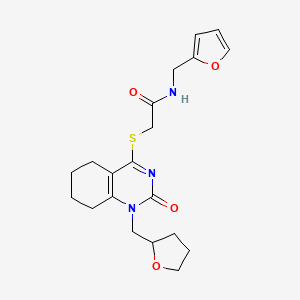
N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse structural features. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several notable structural elements:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Tetrahydrofuran moiety : Enhances solubility and bioavailability.
- Hexahydroquinazolinone core : Imparts unique pharmacological properties.
The molecular formula is C19H23N3O4S, with a molecular weight of approximately 389.5 g/mol .
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, studies suggest that similar compounds can modulate the activity of carbonic anhydrases, which are crucial for numerous physiological processes .
- Antitumor Activity : Preliminary findings indicate that derivatives of the hexahydroquinazolinone framework exhibit cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) analysis reveals that specific substitutions on the furan and quinazolinone rings enhance antitumor efficacy .
- Antibacterial Properties : Compounds with furan and thioacetamide functionalities have demonstrated broad-spectrum antibacterial activity. This includes effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 1.61 | |
| Compound B | Antibacterial | <20 | |
| Compound C | Enzyme Inhibition | 0.30 |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effectiveness against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1.61 µM, suggesting potent antitumor properties .
- Antibacterial Activity : In another investigation, a derivative of this compound was tested against multiple bacterial strains, showing superior activity compared to traditional antibiotics like streptomycin and tetracycline . This highlights its potential as a novel antibacterial agent.
- Enzyme Interaction Studies : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in metabolic pathways. This suggests a complex mechanism that warrants further exploration .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-18(21-11-14-5-3-9-26-14)13-28-19-16-7-1-2-8-17(16)23(20(25)22-19)12-15-6-4-10-27-15/h3,5,9,15H,1-2,4,6-8,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWAIBATBCVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














